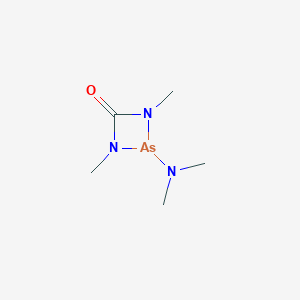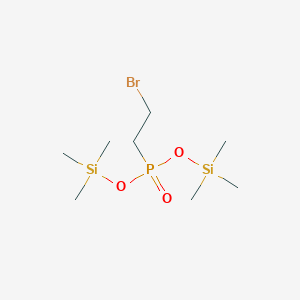
4-Dodecyl-N,N,N-trimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a dodecyl chain attached to an anilinium core, with three methyl groups and a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with dodecyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
N,N,N-trimethylaniline+dodecyl chloride→4-Dodecyl-N,N,N-trimethylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Análisis De Reacciones Químicas
Types of Reactions
4-Dodecyl-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
4-Dodecyl-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-N,N,N-trimethylanilinium chloride primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers in biological membranes. This disruption leads to the solubilization of membrane proteins and can cause cell lysis in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
4-Dodecyl-N,N,N-trimethylanilinium chloride is unique due to its specific alkyl chain length and the presence of an anilinium core. This structure imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
66601-75-0 |
|---|---|
Fórmula molecular |
C21H38ClN |
Peso molecular |
340.0 g/mol |
Nombre IUPAC |
(4-dodecylphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)22(2,3)4;/h16-19H,5-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QTBODLUOCQMPBU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




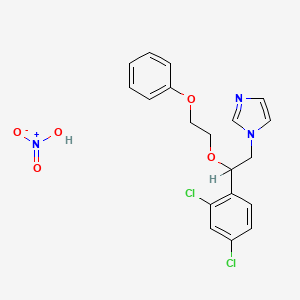
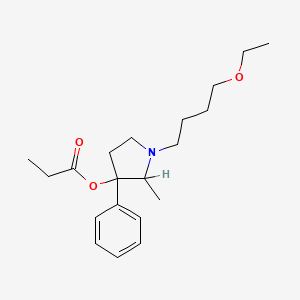
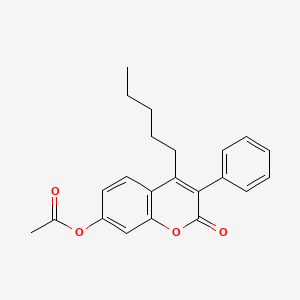

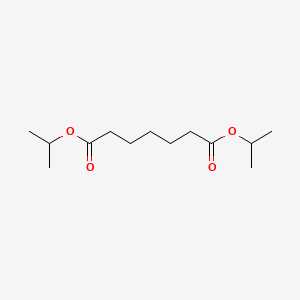
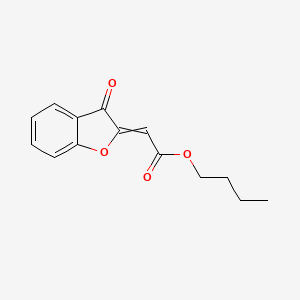
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
